molecular formula C16H14N2O5 B14162776 3-(4-Methoxyphenyl)-n-(4-nitrophenyl)-3-oxopropanamide CAS No. 93014-46-1

3-(4-Methoxyphenyl)-n-(4-nitrophenyl)-3-oxopropanamide

Cat. No.: B14162776
CAS No.: 93014-46-1
M. Wt: 314.29 g/mol
InChI Key: YFQVPQSRDROTBS-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-n-(4-nitrophenyl)-3-oxopropanamide is an organic compound that features both methoxy and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-n-(4-nitrophenyl)-3-oxopropanamide typically involves the reaction of 4-methoxybenzaldehyde with 4-nitroaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-n-(4-nitrophenyl)-3-oxopropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methoxyphenyl)-n-(4-nitrophenyl)-3-oxopropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-n-(4-nitrophenyl)-3-oxopropanamide involves its interaction with specific molecular targets. The methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-n-(4-nitrophenyl)-3-oxopropanamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

93014-46-1

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-(4-nitrophenyl)-3-oxopropanamide

InChI

InChI=1S/C16H14N2O5/c1-23-14-8-2-11(3-9-14)15(19)10-16(20)17-12-4-6-13(7-5-12)18(21)22/h2-9H,10H2,1H3,(H,17,20)

InChI Key

YFQVPQSRDROTBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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